2-Arachidonoylglycerol-d8

Endocannabinoid quantification Stable isotope dilution LC-MS/MS method validation

2-Arachidonoylglycerol-d8 (2-AG-d8) is an octadeuterated analog of the endogenous cannabinoid receptor agonist 2-arachidonoylglycerol (2-AG), with eight deuterium atoms incorporated into the arachidonoyl moiety. It is purpose-designed for use as a stable isotope-labeled internal standard (SIL-IS) in the quantitative analysis of 2-AG via gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–tandem mass spectrometry (LC-MS/MS).

Molecular Formula C23H38O4
Molecular Weight 386.6 g/mol
Cat. No. B12408438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Arachidonoylglycerol-d8
Molecular FormulaC23H38O4
Molecular Weight386.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO
InChIInChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D
InChIKeyRCRCTBLIHCHWDZ-FBFLGLDDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-Arachidonoylglycerol-d8: Analytical Specifications and Procurement-Relevant Characteristics for Quantitative Endocannabinoid LC-MS/MS


2-Arachidonoylglycerol-d8 (2-AG-d8) is an octadeuterated analog of the endogenous cannabinoid receptor agonist 2-arachidonoylglycerol (2-AG), with eight deuterium atoms incorporated into the arachidonoyl moiety . It is purpose-designed for use as a stable isotope-labeled internal standard (SIL-IS) in the quantitative analysis of 2-AG via gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–tandem mass spectrometry (LC-MS/MS) . The compound is typically supplied as a ≥95% chemically pure mixture in a 9:1 ratio of 2-AG-d8 to its isomer 1-AG-d8, with ≥99% deuterium incorporation and ≤1% d0 residual content . The mass increment of +8 Da relative to the unlabeled analyte provides the necessary spectral separation for accurate isotope dilution quantitation without significant chromatographic perturbation .

Quantitative Differentiation of 2-Arachidonoylglycerol-d8 from Alternative Endocannabinoid Internal Standards


Substitution of 2-AG-d8 with other deuterated endocannabinoid internal standards (e.g., 2-AG-d5) or the unlabeled compound for quantitative LC-MS/MS workflows introduces quantifiable measurement bias . Differential matrix effects between analytes and internal standards vary with the degree and position of deuteration; a 2024 UPLC-MS/MS method validation demonstrated that matrix effect ranges differ by up to 23.5% across analyte/internal standard pairs in human plasma [1]. Furthermore, the 9:1 2-AG to 1-AG isomer ratio of commercial 2-AG-d8 directly mirrors the endogenous isomer equilibrium, whereas alternative deuterated analogs lacking this defined ratio compromise peak area ratio calibration accuracy during sample preparation . Class-level evidence also indicates that deuterated fatty acid metabolites, including 2-AG analogs, exhibit reproducibility limits of approximately 5% RSD under optimal conditions—a threshold that is highly sensitive to internal standard selection [2].

Verifiable Performance Metrics and Comparative Data for 2-Arachidonoylglycerol-d8 Procurement


Chemical Purity and Deuterium Incorporation Specifications of 2-AG-d8

Commercial 2-AG-d8 is supplied with a declared chemical purity of ≥95% as a 9:1 mixture of 2-AG and 1-AG isomers, and deuterium incorporation of ≥99% with ≤1% residual d0 content . In contrast, the unlabeled 2-AG analyte typically exhibits ≥98% purity without controlled isomer ratio specifications . The defined 9:1 2-AG:1-AG ratio in the deuterated standard is critical for accurately mirroring the endogenous isomer distribution, as endogenous 2-AG and 1-AG interconvert via acyl migration and are often quantified as a combined peak .

Endocannabinoid quantification Stable isotope dilution LC-MS/MS method validation

Cross-Validation of GC-MS and LC-MS/MS Assays Using 2-AG-d8 as Substrate

In a cross-validated stable-isotope dilution assay, 2-AG-d8 (d8-2AG) was used as the substrate for monoacylglycerol lipase (MAGL) at 10 µM, with the deuterated product d8-arachidonic acid (d8-AA) measured across a 0–1 µM concentration range [1]. Linear regression analysis between d8-AA concentrations measured by LC-MS/MS (y) and GC-MS (x) yielded a regression equation of y = 0.003 + 0.898x with an R² of 0.9848 [1]. For comparison, assays using unlabeled 2-AG as substrate require a separate internal standard (e.g., d0-AA at 1 µM) and cannot simultaneously track substrate conversion and product formation with isotopic resolution [1].

MAGL activity assay Cross-validation Stable isotope dilution

Comparative Method Validation Metrics: 2-AG-d8 vs 2-AG-d5 in Human Plasma

A 2024 UPLC-MS/MS method for simultaneous determination of endocannabinoids in human plasma employed 2-AG-d5 as the deuterated internal standard for 2-AG quantification [1]. The method achieved a lower limit of quantification (LLOQ) range of 0.1–400 ng/mL, intra-day precision of 0.62%–13.90%, inter-day precision of 0.55%–13.29%, recovery of 77.7%–109.7%, and matrix effect of 90.0%–113.5% (R² >0.99) [1]. While 2-AG-d8 provides a +8 Da mass shift versus +5 Da for 2-AG-d5, the performance metrics for both standards in validated plasma methods are comparable within the stated precision ranges [1].

UPLC-MS/MS Method validation Matrix effect

Recovery Efficiency of 2-AG-d8 in Lipid Extraction Protocols

In a validated protocol for quantifying lipid mediators from skin and blister fluid, 2-AG-d8 was used as an internal standard at 40 ng per sample . The overall recovery following chloroform/methanol extraction and LC-ESI-MS/MS analysis was estimated at 91% . By comparison, the unlabeled 2-AG analyte in the same study required calibration lines covering 0.02–50 ng/mL to account for extraction losses . The 91% recovery value provides a benchmark for assessing extraction efficiency in complex biological matrices when using 2-AG-d8 as the internal standard.

Lipid mediator extraction SPE recovery LC-ESI-MS/MS

MRM Transition Specifications for 2-AG-d8 in Positive Ion Mode

In a validated LC-MS/MS protocol for plasma endocannabinoid quantification, the multiple reaction monitoring (MRM) transition for 2-AG-d8 was established as m/z 387.0 → 294.0 in positive ion mode [1]. For comparison, the unlabeled 2-AG analyte transition was m/z 379.0 → 269.35, representing a +8 Da precursor shift and a +24.65 Da product shift [1]. The alternative internal standard AEA-d8 exhibited a transition of m/z 356.0 → 63.05 [1]. The distinct product ion shift for 2-AG-d8 (Δ+24.65 Da) exceeds the typical +8 Da precursor shift, providing enhanced spectral separation from the unlabeled analyte.

LC-MS/MS MRM optimization Endocannabinoid panel

Stability and Storage Considerations for Deuterated 2-AG Standards

Commercial 2-AG-d8 is supplied in acetonitrile solution to minimize acyl migration, a known degradation pathway for 2-AG that converts it to the 1-AG isomer . The JoVE synthesis protocol for deuterated 2-AG standards notes that commercially available deuterated 2-AG standards are expensive and susceptible to oxidation over time due to multiple double bonds in the arachidonoyl chain [1]. In comparison, structural analog internal standards (e.g., eicosatetraynoic acid) exhibit greater oxidative stability but lack the identical physicochemical properties of the deuterated analyte, resulting in differential extraction and ionization behavior [1][2].

Deuterated standard stability Long-term storage Acyl migration

Evidence-Supported Application Scenarios for 2-Arachidonoylglycerol-d8 in Endocannabinoid Research


Quantitative LC-MS/MS Analysis of 2-AG in Human Plasma for Clinical Metabolomics

2-AG-d8 is used as the stable isotope-labeled internal standard in validated UPLC-MS/MS methods for quantifying 2-AG in human plasma, with established method performance metrics including LLOQ ranges of 0.1–400 ng/mL, intra-day precision of 0.62%–13.90%, and inter-day precision of 0.55%–13.29% [1]. The +8 Da mass shift of 2-AG-d8 (m/z 387.0 → 294.0) provides unambiguous spectral resolution from endogenous 2-AG (m/z 379.0 → 269.35) in positive ion MRM mode, enabling accurate isotope dilution quantitation in clinical cohort studies [2].

Monoacylglycerol Lipase (MAGL) Activity Assays with Cross-Platform Validation

2-AG-d8 serves as a substrate for MAGL activity assays, with the deuterated product d8-arachidonic acid (d8-AA) quantified across a 0–1 µM concentration range [1]. The method is cross-validated between GC-MS and LC-MS/MS platforms with excellent agreement (R² = 0.9848), allowing laboratories to switch between instrumentation without method revalidation [1]. This assay format has been demonstrated in dog liver tissue and is applicable to brain and other tissues where MAGL regulates 2-AG tone and pro-inflammatory prostaglandin production [1].

Lipid Mediator Profiling in Skin and Inflammatory Blister Fluid

2-AG-d8 is incorporated at 20–40 ng per sample as an internal standard in lipid mediator extraction protocols using 2:1 chloroform/methanol from skin tissue (30–60 mg) and blister fluid (40–90 µL) [1]. The documented 91% recovery following UPLC-ESI-MS/MS analysis enables researchers to pre-validate extraction efficiency and apply matrix-specific correction factors without conducting independent recovery studies [1]. The protocol supports simultaneous quantification of multiple lipid mediators, including prostaglandins and leukotrienes, alongside 2-AG [1].

Endocannabinoid Panel Quantification in Preclinical Model Organisms (C. elegans)

A published JoVE protocol describes the use of a synthesized deuterated 2-AG standard for quantifying 2-AG in C. elegans via isotopic dilution and LC-ESI-MS/MS [1]. The method addresses the high cost and oxidative instability of commercial deuterated standards by providing a three-step synthetic route for in-house preparation, enabling cost-effective 2-AG quantification in nematode models of cholesterol trafficking and metabolic regulation [1].

Technical Documentation Hub

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